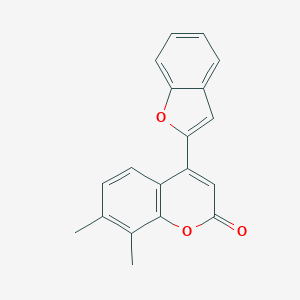

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one” belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran synthesis involves a variety of methods. A common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Other methods include the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Mécanisme D'action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For example, some benzofuran derivatives have been found to inhibit key enzymes, disrupt cell signaling pathways, or interfere with the replication of viruses .

Biochemical Pathways

For instance, some benzofuran derivatives have been shown to inhibit the activity of key enzymes in the synthesis of bacterial cell walls, thereby exerting an antibacterial effect . Other benzofuran derivatives have been found to interfere with the replication of viruses, potentially by disrupting key steps in the viral life cycle .

Pharmacokinetics

Benzofuran derivatives are generally well-absorbed and can penetrate the brain . They are preferentially eliminated through the urine, with a secondary route of excretion being the stool . More than 90% of the substance is recovered in the excreta during 72 hours . The half-life was found to be 5.5 to 5.8 hours .

Result of Action

Benzofuran derivatives have been found to exhibit a range of effects at the molecular and cellular level, including the inhibition of key enzymes, disruption of cell signaling pathways, and interference with the replication of viruses . These effects can lead to a variety of outcomes, including the death of cancer cells, the inhibition of bacterial growth, and the prevention of viral replication .

Propriétés

IUPAC Name |

4-(1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYSTPNGBOBVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)